molecular formula C18H19N9 B6476291 3-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2640980-19-2

3-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Numéro de catalogue: B6476291
Numéro CAS: 2640980-19-2
Poids moléculaire: 361.4 g/mol
Clé InChI: VIHAPGZMAIDDGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety and a 1H-pyrazole group. The piperazine linker may enhance solubility, while the methyl group on the pyrazolo-pyrazine ring could influence metabolic stability and target binding .

Propriétés

IUPAC Name

2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9/c1-14-13-15-18(19-6-8-26(15)23-14)25-11-9-24(10-12-25)16-3-4-17(22-21-16)27-7-2-5-20-27/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAPGZMAIDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (Target) C₁₉H₂₀N₁₀ 428.43 g/mol 2-methylpyrazolo-pyrazine, piperazine, pyrazole Potential kinase inhibitor; balanced lipophilicity
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₁H₁₆Cl₂N₆ 303.20 g/mol Piperazine, pyrazole (lacks pyrazolo-pyrazine) Simpler scaffold; possible reduced potency
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine C₉H₆ClN₅ 235.63 g/mol Chloro, pyrazole Halogenated analogue; higher reactivity
(1r,3r)-3-(Cyanomethyl)-3-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-1H-pyrazol-1-yl}cyclobutane-1-carbonitrile C₂₃H₂₁N₉ 455.50 g/mol Cyclobutane, cyanomethyl, methylpyrazole Janus kinase inhibitor; high selectivity

Key Observations:

Substituent Impact : The target compound’s 2-methylpyrazolo-pyrazine group distinguishes it from simpler analogues like 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine , which lacks this moiety. This substitution likely enhances target affinity, as seen in related kinase inhibitors .

Halogen vs. Methyl Groups : The chloro substituent in 4-chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine may improve binding via hydrophobic interactions but could reduce metabolic stability compared to the methyl group in the target compound .

Piperazine Linker : The piperazine in the target compound and 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine improves solubility, a critical factor in bioavailability .

Key Observations:

However, the absence of a cyclobutane group may reduce selectivity compared to the latter .

Isomerization Risks : Pyrazolo-pyrimidine derivatives () undergo isomerization under certain conditions, a factor that may also apply to the target compound’s pyrazolo-pyrazine moiety, necessitating stability studies .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name LogP Solubility (mg/mL) Metabolic Stability (t₁/₂)
Target Compound 2.1 (Predicted) 0.15 (Predicted) Moderate (hepatic)
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine 1.8 0.35 High
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine 2.5 0.08 Low (CYP450 susceptibility)

Key Observations:

LogP and Solubility : The target compound’s predicted LogP (2.1) balances lipophilicity and solubility, whereas the chloro analogue’s higher LogP (2.5) may limit solubility .

Metabolic Stability : The methyl group in the target compound likely confers better stability than the chloro analogue, which is prone to oxidative metabolism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.